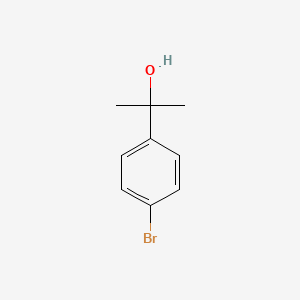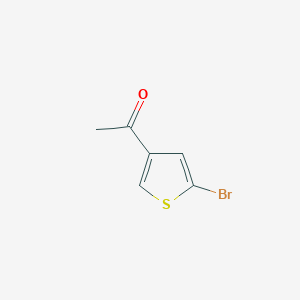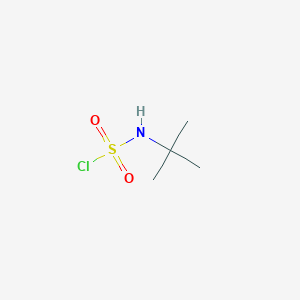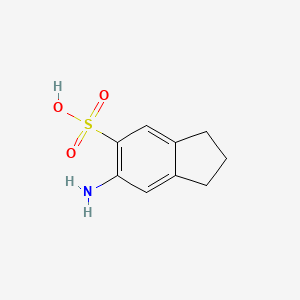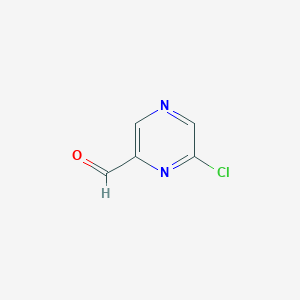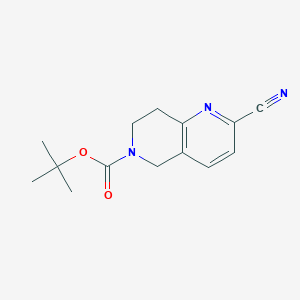
Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound that is structurally related to a variety of heterocyclic compounds that have been synthesized for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, its structural analogs have been explored for various biological activities, including anticancer, antimycobacterial, and beta-adrenergic blocking properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . This suggests that the synthesis of tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate could potentially be achieved through similar synthetic strategies, with an emphasis on optimizing the reaction conditions to achieve high yields.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as 1H NMR . The structural analysis of these compounds is crucial for understanding their reactivity and interaction with biological targets. The presence of tert-butyl groups and other substituents like cyano or nitro groups can significantly influence the electronic properties and stability of the molecules.
Chemical Reactions Analysis
The related compounds have been used in various chemical reactions to create a diverse array of heterocyclic compounds. For example, a three-component reaction involving an aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate yielded fused tetracyclic heterocycles . This indicates that tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate could also participate in similar multi-component reactions to generate complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are influenced by their molecular structures. For instance, the introduction of bulky substituents like tert-butyl groups can affect the solubility and stability of the compounds . The presence of electron-withdrawing groups such as cyano or nitro groups can also impact the reactivity of the compounds, potentially making them suitable for further functionalization or as intermediates in the synthesis of pharmacologically active molecules.
Relevant Case Studies
Case studies involving the related compounds have demonstrated their potential in various therapeutic areas. For example, novel naphthyridine derivatives have shown significant antimycobacterial activities against Mycobacterium tuberculosis, with some compounds being more potent than existing drugs like isoniazid . Additionally, heterocyclic analogs of beta-adrenergic blocking agents have been synthesized for their antihypertensive properties . These studies highlight the importance of structural analogs of tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate and its derivatives have been explored for their antibacterial properties. Specifically, fluoronaphthyridines and quinolones, including some derivatives of this compound, have been synthesized and shown to exhibit potent antibacterial activities both in vitro and in vivo. These compounds have been found to be effective against a range of bacterial strains, with some showing promising therapeutic potential due to their favorable pharmacokinetic profiles and low toxicity. Researchers have noted the importance of specific substituents in enhancing the antibacterial efficacy of these compounds (Bouzard et al., 1989).
Synthesis of Naphthyridine Derivatives
The compound has been used as a key intermediate in the synthesis of a range of naphthyridine derivatives. These derivatives have been synthesized under catalyst-free conditions, indicating a straightforward and potentially efficient approach to their production. The derivatives produced have shown significant promise in various applications due to their structural properties (Mu et al., 2015).
X-Ray and DFT Analyses
Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate derivatives have also been the subject of detailed structural analyses. X-ray crystallographic analysis and Density Functional Theory (DFT) have been utilized to understand the molecular and crystal structure of these compounds. Such studies are crucial for comprehending the chemical behavior and potential applications of these molecules in various fields, including material science and pharmaceuticals (Çolak et al., 2021).
Synthesis of Fused Tetracyclic Heterocycles
This compound has also been used in the synthesis of fused tetracyclic heterocycles. These complex structures have potential applications in various fields, including pharmaceuticals and material sciences. The methodology for creating these heterocycles involves a multi-component reaction, showcasing the versatility and reactivity of the tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate in synthetic chemistry (Li et al., 2013).
Eigenschaften
IUPAC Name |
tert-butyl 2-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-7-6-12-10(9-17)4-5-11(8-15)16-12/h4-5H,6-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOTYCXSXHSVHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467327 |
Source


|
| Record name | tert-Butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
CAS RN |
259809-46-6 |
Source


|
| Record name | tert-Butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

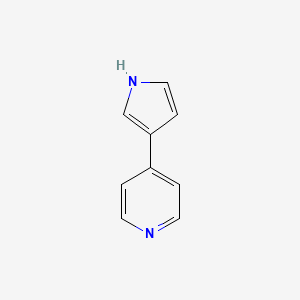
![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)

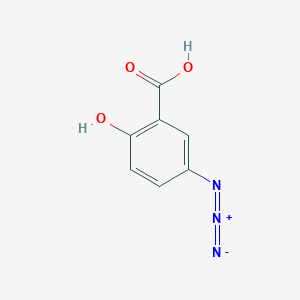


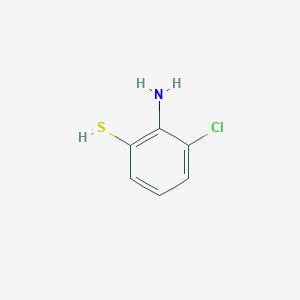

![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)
